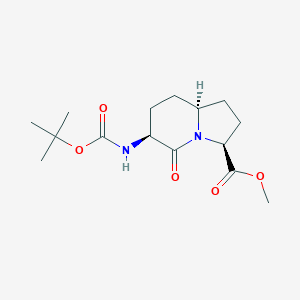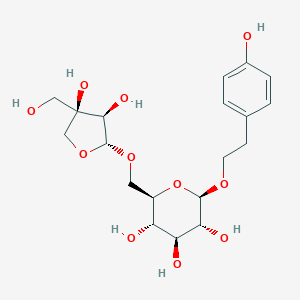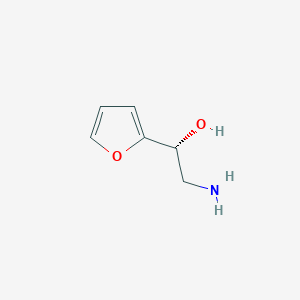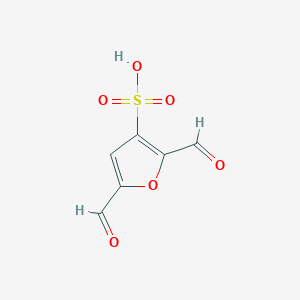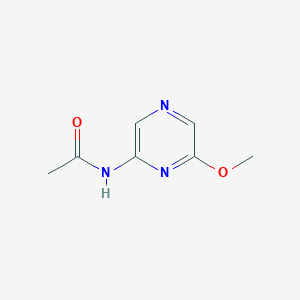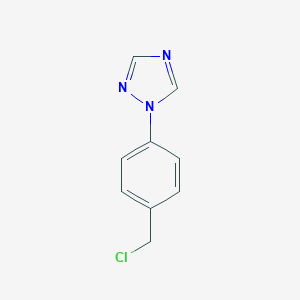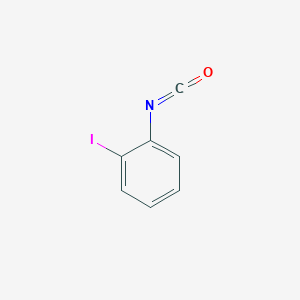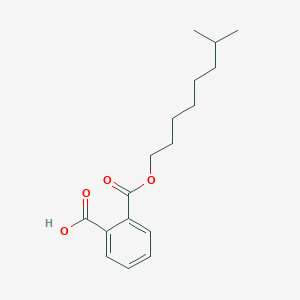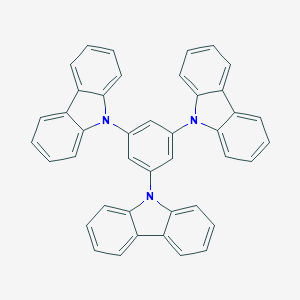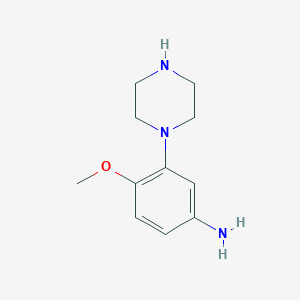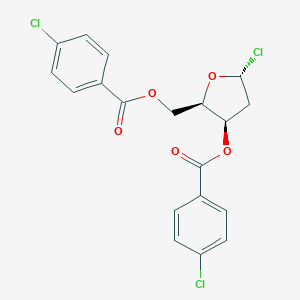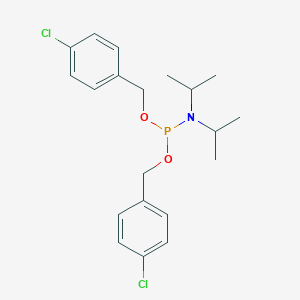
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a chemical compound with the molecular formula C20H26Cl2NO2P . It is used for proteomics research .
Molecular Structure Analysis
This compound contains a total of 53 bonds, including 27 non-H bonds, 12 multiple bonds, 9 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings . It consists of 52 atoms: 26 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Phosphorous atom, and 2 Chlorine atoms .Physical And Chemical Properties Analysis
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite is a clear, colorless liquid . Its molecular weight is 414.3 g/mol .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analytical Methods
Chlorophenols and Dioxin Formation : Research has identified chlorophenols, compounds related to chlorobenzyl phosphoramidites, as precursors to dioxins in thermal processes such as municipal solid waste incineration. The formation, chlorination, dechlorination, and destruction pathways of these precursors have been extensively studied to mitigate environmental pollution and understand their behavior in various conditions (Peng et al., 2016; Altarawneh et al., 2009).
Analytical Methods for Determining Antioxidant Activity : The development of analytical methods for assessing the antioxidant activity of compounds, including those structurally similar to Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, is crucial in evaluating their potential health benefits and environmental impacts. Techniques such as spectrophotometry and electrochemical assays are used to quantify the activity and understand the mechanisms of action of various antioxidants (Munteanu & Apetrei, 2021).
Potential Therapeutic and Biological Applications
Nucleotide Synthesis : Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, as a phosphoramidite, may find applications in the synthesis of nucleotides, which are fundamental to various biological processes and therapeutic applications. Phosphoramidites play a crucial role in the chemical synthesis of DNA and RNA, which is essential for genetic studies, biotechnology applications, and the development of nucleotide-based drugs (Roy et al., 2016).
Bioorganometallic Chemistry : The study of bioorganometallic compounds, including those containing chloro and phosphorous groups, reveals their potential in catalysis, organic synthesis, and even antitumor activity. These compounds' interactions with biological molecules and their catalytic properties offer a pathway to novel treatments and chemical processes (Waern & Harding, 2004).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Eigenschaften
IUPAC Name |
N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCPQSBNWTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399270 |
Source


|
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
CAS RN |
128858-43-5 |
Source


|
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


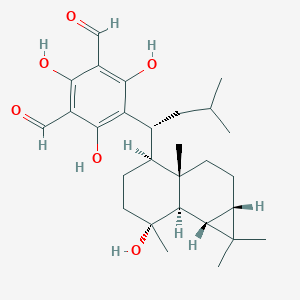
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
